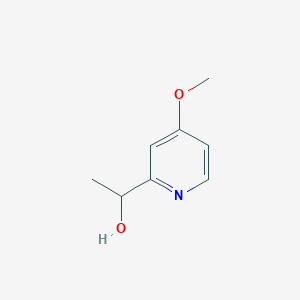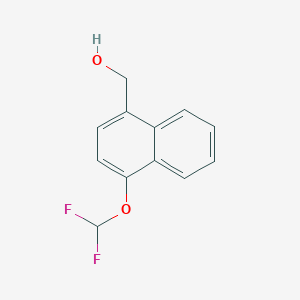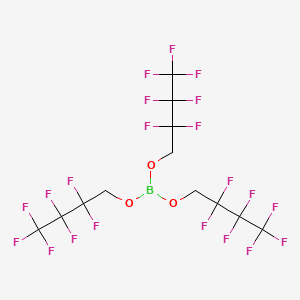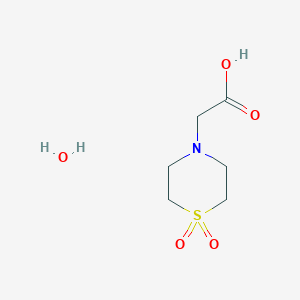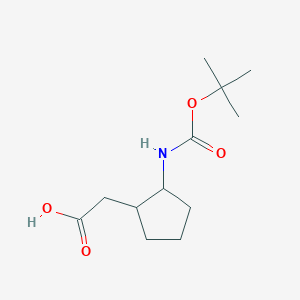
Boc-2-aminocyclopentaneacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-2-aminocyclopentaneacetic acid, also known as Boc-ACPA, is an organic compound used in pharmaceutical and biotechnological research. It is a derivative of the amino acid alanine and has a wide range of applications in various scientific fields. Boc-ACPA is a versatile molecule that can be used as a building block for peptides and other bioactive molecules. In addition, it can be used as a ligand for metal complexes and as a substrate for enzyme-catalyzed reactions.
Mechanism of Action
Boc-2-aminocyclopentaneacetic acid is an organic compound that can be used as a substrate for enzyme-catalyzed reactions. The mechanism of action is dependent on the enzyme involved. Generally, the enzyme catalyzes the reaction by forming a covalent bond between the this compound and the substrate, resulting in the formation of a new product.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. In addition, it has been shown to have anti-inflammatory and anti-oxidant properties. It has also been shown to have anti-cancer effects in laboratory models.
Advantages and Limitations for Lab Experiments
The use of Boc-2-aminocyclopentaneacetic acid in laboratory experiments has several advantages. It is relatively easy to synthesize, and it is a versatile molecule that can be used as a substrate for enzyme-catalyzed reactions, as a ligand for metal complexes, and as a building block for peptides and other bioactive molecules. However, it also has some limitations. It is relatively expensive, and it can be difficult to separate from its diastereomer.
Future Directions
There are several potential future directions for the use of Boc-2-aminocyclopentaneacetic acid in scientific research. It could be used as a substrate for enzyme-catalyzed reactions in the development of new drugs and other bioactive molecules. It could also be used in the study of enzyme kinetics and protein folding. In addition, it could be used as a ligand for metal complexes in the study of metal-catalyzed reactions. Finally, it could be used as a building block for peptides and other bioactive molecules in the development of new therapeutic agents.
Synthesis Methods
Boc-2-aminocyclopentaneacetic acid can be synthesized through several different methods. One of the most common methods is the reaction of alanine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. This reaction yields a mixture of this compound and its diastereomer, Boc-2-aminocyclopentane-1-carboxylic acid. The mixture can then be separated by chromatography or other techniques.
Scientific Research Applications
Boc-2-aminocyclopentaneacetic acid has a wide range of applications in scientific research. It can be used as a substrate for enzyme-catalyzed reactions, as a ligand for metal complexes, and as a building block for peptides and other bioactive molecules. It has also been used in the synthesis of peptide-based drugs and other bioactive molecules. In addition, it has been used in the study of enzyme kinetics and protein folding.
Properties
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-6-4-5-8(9)7-10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDNITDSPWSZOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC1CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

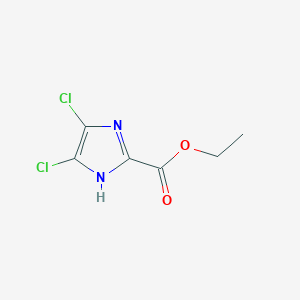


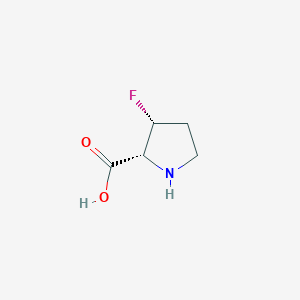

![2-Bromo-1-[4-methoxy-3-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B6327184.png)
